molecular formula C14H12F3NO2S2 B5858585 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B5858585
M. Wt: 347.4 g/mol
InChI Key: UCAXLYCZHBTLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as MTFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTFB belongs to the class of sulfonamide-based compounds and has been studied extensively for its pharmacological properties.

Mechanism of Action

4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide exerts its pharmacological effects by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. These enzymes play a critical role in various physiological processes, including inflammation and cancer progression. By inhibiting these enzymes, 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been shown to inhibit the activity of metalloproteinases, which play a critical role in cancer progression. Additionally, 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and bone resorption.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is its potential therapeutic applications in various diseases such as inflammation and cancer. 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been shown to have low toxicity, making it a promising candidate for drug development. However, one of the main limitations of 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is its poor solubility, which can limit its use in certain experiments.

Future Directions

There are various future directions for research on 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. One area of research is to develop more efficient synthesis methods that can produce 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in larger quantities. Another area of research is to study the pharmacokinetics and pharmacodynamics of 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in vivo to determine its efficacy and toxicity. Additionally, further studies are needed to investigate the potential therapeutic applications of 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in other diseases such as arthritis and neurodegenerative diseases.

Synthesis Methods

4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)aniline with 4-methylthiobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide.

Scientific Research Applications

4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. Studies have shown that 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. 4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

4-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S2/c1-21-12-5-7-13(8-6-12)22(19,20)18-11-4-2-3-10(9-11)14(15,16)17/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAXLYCZHBTLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylsulfanyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

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